(4-(イソブチルスルフィニル)フェニル)ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

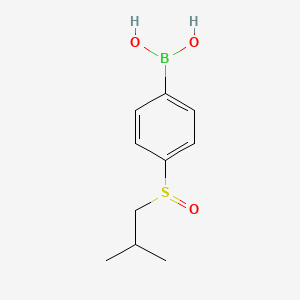

(4-(Isobutylsulfinyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO4S It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isobutylsulfinyl group

科学的研究の応用

(4-(Isobutylsulfinyl)phenyl)boronic acid has several scientific research applications:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Isobutylsulfinyl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized phenyl ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a boron source such as bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of (4-(Isobutylsulfinyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

(4-(Isobutylsulfinyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and boron sources like bis(pinacolato)diboron.

Major Products Formed

Oxidation: (4-(Isobutylsulfonyl)phenyl)boronic acid.

Reduction: (4-(Isobutylthio)phenyl)boronic acid.

Substitution: Biaryl compounds.

作用機序

The mechanism of action of (4-(Isobutylsulfinyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The sulfinyl group can also participate in redox reactions, influencing the reactivity and stability of the compound .

類似化合物との比較

Similar Compounds

(4-(Isopentylsulfinyl)phenyl)boronic acid: Similar structure with an isopentyl group instead of an isobutyl group.

(4-(Isobutylsulfonyl)phenyl)boronic acid: Oxidized form of (4-(Isobutylsulfinyl)phenyl)boronic acid.

Uniqueness

(4-(Isobutylsulfinyl)phenyl)boronic acid is unique due to the presence of the isobutylsulfinyl group, which imparts distinct chemical properties and reactivity. The sulfinyl group can undergo redox transformations, providing versatility in synthetic applications. Additionally, the boronic acid group allows for participation in cross-coupling reactions, making it a valuable reagent in organic synthesis .

生物活性

(4-(Isobutylsulfinyl)phenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, its mechanisms of action, and relevant research findings.

Boronic acids, including (4-(Isobutylsulfinyl)phenyl)boronic acid, primarily exert their biological effects through the formation of reversible covalent bonds with serine residues in enzymes, particularly β-lactamases. This interaction can inhibit the activity of these enzymes, which are responsible for antibiotic resistance in bacteria.

- Inhibition of β-lactamases : Research indicates that phenylboronic acids can act as inhibitors against class A and C β-lactamases. For instance, derivatives of phenylboronic acid have been shown to restore susceptibility to β-lactam antibiotics like meropenem in clinical strains overexpressing KPC-2 β-lactamase .

- Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against various Gram-negative bacteria. In vitro studies have shown that it can synergistically enhance the efficacy of existing antibiotics by protecting them from hydrolysis by β-lactamases .

Biological Evaluation

The biological evaluation of (4-(Isobutylsulfinyl)phenyl)boronic acid has been conducted through various assays to determine its effectiveness against clinical strains and its potential therapeutic applications.

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the potential applications of (4-(Isobutylsulfinyl)phenyl)boronic acid:

- Case Study 1 : A study evaluated the compound's effectiveness in restoring antibiotic activity in Klebsiella pneumoniae strains that overexpress KPC-2 β-lactamase. The results indicated that the compound significantly reduced the minimum inhibitory concentration (MIC) values when used in combination with meropenem, demonstrating its potential as a co-therapy agent .

- Case Study 2 : In vivo studies using mice xenografted with MDA-MB-468 cells showed that treatment with phenylboronic acid derivatives resulted in a significant reduction in tumor size without affecting normal tissues. This suggests a selective action that could be beneficial for targeted cancer therapies .

Research Findings

Recent research has expanded our understanding of how (4-(Isobutylsulfinyl)phenyl)boronic acid interacts with biological systems:

- Synergistic Effects : The compound has been shown to work synergistically with other antibiotics, enhancing their effectiveness against resistant bacterial strains. For example, when combined with meropenem or ceftazidime, it exhibited lower FICI values than those required for effective treatment .

- Mechanism Insights : Detailed studies have elucidated the binding interactions between boronic acids and their target enzymes, revealing that the boron atom forms a stable covalent bond with serine residues in active sites, which is crucial for their inhibitory activity .

特性

IUPAC Name |

[4-(2-methylpropylsulfinyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3S/c1-8(2)7-15(14)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANFRBOPJOVXGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675223 |

Source

|

| Record name | [4-(2-Methylpropane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-98-5 |

Source

|

| Record name | [4-(2-Methylpropane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。